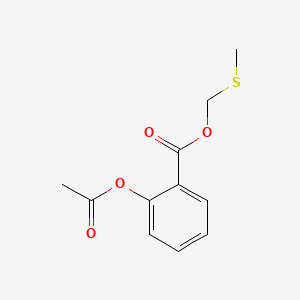
Benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester is an organic compound with a complex structure that includes a benzoic acid core, an acetyloxy group, and a (methylthio)methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester typically involves esterification reactions. One common method is the reaction of benzoic acid derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzoic acid and methanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester involves its interaction with various molecular targets. The ester and acetyloxy groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins. The methylthio group can be oxidized, leading to the formation of reactive species that can modify biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-(methylthio)-, methyl ester: Similar structure but lacks the acetyloxy group.
Benzoic acid, 2-methyl-, methyl ester: Similar ester group but different substituents on the aromatic ring.
Benzoic acid, 2-methoxy-, methyl ester: Contains a methoxy group instead of a methylthio group.
Uniqueness
Benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester is unique due to the presence of both acetyloxy and methylthio groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Eigenschaften
CAS-Nummer |
76432-30-9 |
|---|---|
Molekularformel |
C11H12O4S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
methylsulfanylmethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C11H12O4S/c1-8(12)15-10-6-4-3-5-9(10)11(13)14-7-16-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
YFFMJOPTIBTOJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



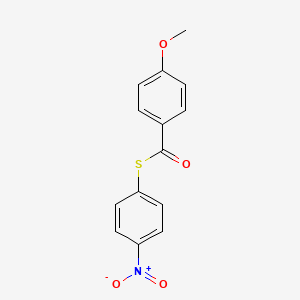
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
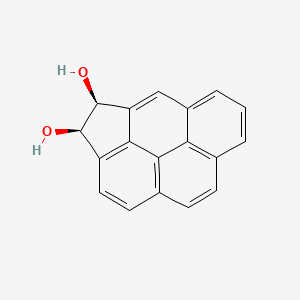


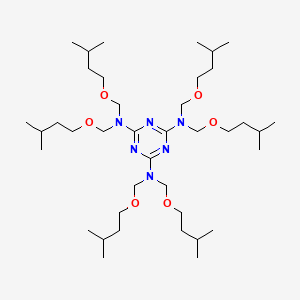
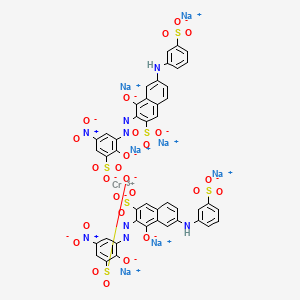

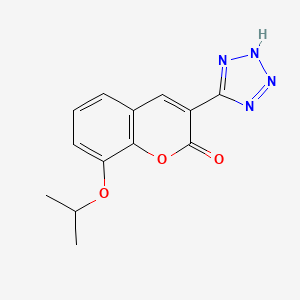
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)
![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
